3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one
Description
This compound features a propan-1-one backbone substituted with a 3,5-dimethylpyrazole group and a 4-tosylpiperazine moiety. Its molecular formula is C₂₀H₂₈N₄O₃S (calculated from and structural analysis), with a molecular weight of ~408.5 g/mol. The compound’s structural complexity suggests applications in medicinal chemistry, particularly for kinase inhibition or receptor modulation .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-15-4-6-18(7-5-15)27(25,26)22-12-10-21(11-13-22)19(24)8-9-23-17(3)14-16(2)20-23/h4-7,14H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPAYAMLAFKPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Functionalization of the Pyrazole Ring: The 3,5-dimethyl substituents are introduced during the initial pyrazole formation or through subsequent alkylation reactions.
Synthesis of the Piperazine Derivative: The piperazine ring is tosylated using tosyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the tosylated piperazine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The tosyl group on the piperazine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials, particularly those requiring specific functional groups for performance.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Propan-1-one Derivatives
Physicochemical and Crystallographic Properties
- Target Compound: The 4-tosylpiperazine group introduces a sulfonyl moiety, likely improving aqueous solubility compared to non-polar analogs. No direct crystallographic data is available, but related compounds (e.g., ) show monoclinic packing (space group P2₁/c) with hydrogen-bonded networks .
- 3-(3-Chloroanilino) Analog: Exhibits a dihedral angle of 3.50° between pyrazole and benzene rings, with N–H⋯O hydrogen bonds forming chains (N⋯O distance: ~2.85 Å). Crystallizes in P2₁/c with Z = 4 .
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications, focusing on its role in various pharmacological contexts.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-tosylpiperazine with a diketene derivative, followed by cyclization and purification steps. The synthetic pathway can be summarized as follows:
- Formation of Intermediate : Reaction of 4-tosylpiperazine with diketene.
- Cyclization : Introduction of the pyrazole moiety via condensation reactions.
- Purification : Use of solvents like ethyl acetate for purification.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidiabetic Activity : It has been identified as a potential inhibitor of fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and energy homeostasis. Inhibiting FASN can lead to reduced lipid accumulation and improved insulin sensitivity.
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antidiabetic Studies : In vitro assays demonstrated that the compound effectively lowers glucose levels in diabetic models by enhancing insulin sensitivity and reducing hepatic glucose production.
- Cancer Research : In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) revealed that treatment with this compound significantly reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
Toxicology
Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also poses certain risks:
- Acute Toxicity : Classified as harmful if swallowed or if it comes into contact with skin, indicating the necessity for careful handling .
- Safety Profile : Comprehensive toxicological studies are required to establish safe dosage levels for therapeutic use.
Data Summary
The following table summarizes key data on the biological activity and properties of this compound:
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H20N4O2S |
| Molecular Weight | 320.41 g/mol |
| Antidiabetic Activity | FASN inhibitor |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Toxicity | Harmful if swallowed (H302) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
